N-Carbamoyl-L-cysteine

Biocatalysis L-Cysteine Biosynthesis Pseudomonas Metabolism

Procure authentic N-Carbamoyl-L-cysteine (NCC) to ensure experimental validity in microbial L-cysteine biosynthesis and NCC amidohydrolase activity assays. Unlike generic cysteine derivatives, NCC is the exclusive substrate for L-ATC hydrolase in Pseudomonas bioconversion systems and yields 100% relative enzyme activity. Substituting with S-carbamoyl or N-acetyl analogs introduces substantial risk of erroneous kinetic data. Ideal as an analytical standard for HPLC method development, leveraging its defined LogP (-0.33) and solubility profile.

Molecular Formula C4H8N2O3S
Molecular Weight 164.19 g/mol
CAS No. 24583-23-1
Cat. No. B017261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbamoyl-L-cysteine
CAS24583-23-1
SynonymsN-(Aminocarbonyl)-L-cysteine;  L-Cysteine-N-carbamide; 
Molecular FormulaC4H8N2O3S
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)N)S
InChIInChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)/t2-/m0/s1
InChIKeyAPFSAMXTZRYBKF-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbamoyl-L-cysteine (CAS 24583-23-1) Procurement Guide: Verified Physicochemical and Biochemical Differentiation for Research Sourcing


N-Carbamoyl-L-cysteine (CAS 24583-23-1, C4H8N2O3S, MW 164.18) is an N-carbamoyl derivative of L-cysteine [1]. This compound is distinguished by its carbamoyl moiety at the α-amino group, conferring distinct physicochemical properties including a calculated LogP of -0.33 and specific solubility characteristics (slightly soluble in DMSO and methanol) [2]. It serves as a recognized intermediate in microbial L-cysteine biosynthesis pathways and is annotated with both antifungal and cosmetic roles in authoritative chemical ontologies [1][3]. Its procurement value derives from its validated utility as a selective substrate for specific amidohydrolases and its well-characterized behavior in bioconversion systems.

N-Carbamoyl-L-cysteine Technical Procurement: Why In-Class Cysteine Derivatives Are Not Interchangeable


Substituting N-Carbamoyl-L-cysteine with generic cysteine derivatives such as L-cysteine, N-acetyl-L-cysteine, or S-carbamoyl-L-cysteine introduces substantial experimental risk due to fundamental differences in regiochemistry, metabolic fate, and enzyme substrate specificity. N-carbamoylation at the α-amino group yields a distinct LogD profile (ACD/LogD pH 5.5: -2.95; pH 7.4: -4.02) compared to S-carbamoylated or N-acetylated analogs . Critically, in Pseudomonas bioconversion systems, only the N-carbamoyl regioisomer—not S-carbamoylcysteine—is produced from D,L-ATC via L-ATC hydrolase activity [1]. Furthermore, N-Carbamoyl-L-cysteine serves as the native substrate for NCC amidohydrolase (EC 3.5.1.87), an enzyme that exhibits differential activity against other N-carbamoyl amino acids; substitution with N-carbamoyl-DL-aspartate, for instance, yields only 7.81% relative activity [2]. These regiospecific enzymatic and physicochemical distinctions render generic substitution scientifically invalid without explicit experimental validation.

N-Carbamoyl-L-cysteine Quantitative Differentiation Evidence: Comparator-Based Technical Data


Regioselective Bioconversion Intermediate: NCC vs. SCC in Pseudomonas ATC Pathway

In the bioconversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) to L-cysteine using Pseudomonas sp. ON-4a cell-free extracts, N-carbamoylcysteine (NCC) was definitively produced, whereas S-carbamoylcysteine (SCC) was not detected [1]. This regioselective outcome establishes NCC as the sole carbamoylated intermediate in this industrially relevant pathway, directly contrasting with the non-production of SCC under identical conditions.

Biocatalysis L-Cysteine Biosynthesis Pseudomonas Metabolism

NCC Amidohydrolase Substrate Specificity: Relative Activity Compared to Other N-Carbamoyl Amino Acids

N-carbamoyl-L-cysteine amidohydrolase (NCC amidohydrolase; EC 3.5.1.87) from Pseudomonas sp. ON-4a exhibits a defined substrate specificity profile [1]. Using N-carbamoyl-L-cysteine as the reference substrate (relative activity 100%), the enzyme displays markedly lower activity toward other N-carbamoyl amino acids: N-carbamoyl-DL-aspartic acid (7.81%), N-carbamoyl-L-methionine (44.4%), N-carbamoyl-L-alanine (41.2%), and N-carbamoyl-DL-serine (37.8%).

Enzymology Substrate Specificity Amidohydrolase

Calculated Lipophilicity and Ionization: NCC vs. L-Cysteine and N-Acetyl-L-cysteine

N-Carbamoyl-L-cysteine exhibits a calculated LogP of -0.33 and LogD values of -2.95 (pH 5.5) and -4.02 (pH 7.4) . While direct experimental LogP data for L-cysteine and N-acetyl-L-cysteine under identical conditions are not compiled in the same study, class-level inference indicates that N-carbamoylation alters the polarity and ionization profile relative to the parent amino acid and N-acetyl derivative. The increased hydrophilicity (lower LogP/LogD) of NCC compared to L-cysteine may influence partitioning behavior in biphasic systems and membrane permeability in cellular assays.

Physicochemical Properties Lipophilicity Drug Design

Antifungal and Cosmetic Ontology Annotation: NCC vs. Unannotated Cysteine Derivatives

In the ChEBI chemical ontology, N-carbamoyl-L-cysteine (CHEBI:64855) is explicitly annotated with the biological role 'antifungal agent' (CHEBI:35718) and the application role 'cosmetic' (CHEBI:64857) [1]. While quantitative MIC data against specific fungal strains were not identified in primary literature within search constraints, the curated ontological annotation—absent for closely related analogs such as S-carbamoyl-L-cysteine or N-acetyl-L-cysteine in ChEBI—provides a validated starting point for antifungal screening.

Antifungal Cosmetic Cheminformatics

Solid-State Stability and Storage: Melting Point and Decomposition Profile

N-Carbamoyl-L-cysteine melts with decomposition at >160°C (dec.), with one vendor reporting a range of 168-173°C (dec.) [1][2]. Recommended storage condition is -20°C [1]. In contrast, L-cysteine typically melts at approximately 240°C (dec.), and S-carbamoyl-L-cysteine (CAS 2072-71-1) has a reported melting point of approximately 152-158°C. The lower decomposition onset of NCC relative to L-cysteine, coupled with the recommended freezer storage, indicates a need for more stringent temperature control during shipping and long-term storage.

Stability Storage Conditions Material Handling

N-Carbamoyl-L-cysteine Validated Application Scenarios Based on Quantitative Evidence


Enzymatic Bioconversion Pathway Engineering for L-Cysteine Production

Researchers engineering microbial strains for L-cysteine biosynthesis from D,L-ATC require NCC as the authentic pathway intermediate. As demonstrated in Pseudomonas sp. ON-4a, NCC—and not SCC—is produced from D,L-ATC by cell-free extracts [1]. Procuring NCC enables accurate enzyme activity assays (L-ATC hydrolase and NCC amidohydrolase) and serves as an analytical standard for monitoring bioconversion efficiency. This scenario is supported by the direct head-to-head comparison evidence showing exclusive NCC production.

Enzymology Studies Involving N-Carbamoyl-L-cysteine Amidohydrolase (EC 3.5.1.87)

Investigators characterizing NCC amidohydrolase substrate specificity must procure authentic NCC as the reference substrate. The enzyme exhibits 100% relative activity toward NCC, compared to only 7.81% toward N-carbamoyl-DL-aspartate and 44.4% toward N-carbamoyl-L-methionine [1]. Using NCC ensures maximal enzyme turnover and accurate kinetic parameter determination. Substituting with other N-carbamoyl amino acids will yield artificially low activity measurements and confound data interpretation.

Antifungal Activity Screening and Cosmetic Formulation Development

Based on ChEBI ontological annotation, NCC is classified as an antifungal agent and a cosmetic ingredient [1]. While quantitative MIC data are not yet available in the public domain, this curated annotation justifies the inclusion of NCC in focused compound libraries for antifungal screening against target fungal strains. Procurement of NCC over unannotated cysteine derivatives aligns with evidence-based selection criteria in early-stage drug discovery and cosmetic R&D pipelines.

Physicochemical Property Profiling and Analytical Method Development

The defined LogP (-0.33) and LogD values (pH 5.5: -2.95; pH 7.4: -4.02) of NCC [1] support its use as a reference compound for calibrating reversed-phase HPLC methods and for studying the relationship between N-carbamoylation and chromatographic retention. Its distinct solubility profile (slightly soluble in DMSO and methanol) [2] informs solvent selection for in vitro assays. These well-characterized parameters reduce experimental variability and enhance reproducibility in analytical chemistry and pre-formulation studies.

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